3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, substituted with a 3,4-dimethoxyphenyl group and a 4-nitrobenzyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the 3,4-dimethoxyphenyl group: This step typically involves a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst.
Attachment of the 4-nitrobenzyl group: This can be accomplished through a nucleophilic substitution reaction, where the pyrido[2,3-d]pyrimidine core reacts with 4-nitrobenzyl bromide in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl position, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Its structural features suggest potential biological activity, making it a candidate for screening in drug discovery programs.
Medicine: The compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, warranting further investigation.
Industry: It can be used as an intermediate in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions involving its functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include:
3,4-Dimethoxyphenethylamine: A simpler compound with similar structural features, used as an intermediate in organic synthesis.
4-Nitrobenzyl chloride: A related compound used in the synthesis of various organic molecules.
Pyrido[2,3-d]pyrimidine derivatives: A class of compounds with diverse biological activities, used in medicinal chemistry research.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
902920-81-4 |
---|---|
Molecular Formula |
C24H22N4O6 |
Molecular Weight |
462.462 |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H22N4O6/c1-33-20-10-7-16(14-21(20)34-2)11-13-26-23(29)19-4-3-12-25-22(19)27(24(26)30)15-17-5-8-18(9-6-17)28(31)32/h3-10,12,14H,11,13,15H2,1-2H3 |
InChI Key |
HTCSTFICXKMKPR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC |
solubility |
not available |
Origin of Product |
United States |
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